2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(8(2)14-13-7)16-15-10-6-4-3-5-9(10)12(17)18/h3-6H,1-2H3,(H,13,14)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXJGQEJPHSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid typically involves the diazotization of 3,5-dimethyl-1H-pyrazole followed by a coupling reaction with benzoic acid. The general steps are as follows:
Diazotization: 3,5-dimethyl-1H-pyrazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a diazotization reaction followed by azo coupling. Typically, 3,5-dimethyl-1H-pyrazole-4-amine is diazotized using sodium nitrite in acidic conditions to form a diazonium salt, which is then coupled with benzoic acid under basic conditions. This method allows for the production of the azo compound with specific electronic and steric properties due to the presence of the 3,5-dimethyl-1H-pyrazole moiety.
Chemistry
- Dyes and Pigments : The compound is used as a dye due to its vibrant color and stability. Its structural features allow it to be effective in various dyeing processes.
- Photoswitchable Molecules : It serves as a photoswitchable molecule in studies of molecular dynamics and photochemistry, enabling researchers to explore light-induced changes in molecular behavior.
Biology
- Biological Stains : The compound has been investigated for its potential as a biological stain in microscopy, aiding in the visualization of cellular structures.
- Enzyme Interactions : Studies have explored its interactions with enzymes, providing insights into enzyme kinetics and mechanisms .
Medicine
- Drug Delivery Systems : Research indicates potential applications in drug delivery systems where the compound can be utilized to improve the efficacy and targeting of therapeutic agents.
- Therapeutic Agent : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration as a therapeutic agent against infections .
Industrial Applications
The compound is employed in various industrial applications:
- Pigment Production : It is utilized in the production of pigments for inks and coatings due to its stability and color properties.
- Coatings : Its chemical stability makes it suitable for use in protective coatings that require durability under environmental stressors.
Antimicrobial Activity Study
A study conducted on various derivatives of 3,5-dimethyl pyrazole indicated that certain compounds exhibited moderate antimicrobial activity when tested against standard bacterial strains like Escherichia coli and Staphylococcus aureus. The results showed that modifications on the pyrazole ring influenced the activity levels significantly .
Photoswitchable Applications
Research focusing on the photochemical behavior of azo compounds demonstrated that 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid could effectively undergo reversible photoisomerization. This property has implications for developing smart materials that respond to light stimuli.
Mechanism of Action
The mechanism of action of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid involves its interaction with molecular targets through the diazenyl group. This group can participate in electron transfer reactions, making the compound a potential redox-active agent. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized below, with key differences highlighted in Table 1 and elaborated in subsequent sections.
Table 1: Comparative Analysis of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic Acid and Analogues
Comparison with p-Methyl Red
- Structural Differences: The target compound replaces p-methyl red’s 4-(dimethylamino)phenyl group with a 3,5-dimethylpyrazole ring. Both compounds retain the ortho-carboxylic acid group, critical for anchoring to TiO₂ surfaces in solar cell applications .
Functional Differences :
- Optical Properties : p-Methyl red exhibits aggregation-dependent shifts in absorption spectra (e.g., H- or J-aggregates on TiO₂), whereas the pyrazole analog’s electronic transitions are modulated by pyrazole’s aromaticity and reduced conjugation length.
- Solubility : The pyrazole derivative shows lower solubility in aqueous media compared to p-methyl red due to the hydrophobic methyl groups on pyrazole.
Comparison with AP-PROTAC-2
Structural Similarities :
Functional Divergence :
- Applications : While the target compound is primarily used in materials science, AP-PROTAC-2 serves as a proteolysis-targeting chimera (PROTAC) for kinase degradation, leveraging the diazenyl group as a linker.
- Stability : The pyrazole-diazenyl system in PROTACs may enhance metabolic stability compared to simpler azo dyes like p-methyl red.
Research Findings and Implications
- Electronic Properties : Computational studies suggest that the pyrazole-diazenyl system in the target compound exhibits a narrower HOMO-LUMO gap than p-methyl red, enhancing charge-transfer efficiency in solar cells .
- Synthetic Challenges : The steric hindrance from 3,5-dimethylpyrazole complicates diazo coupling reactions, requiring optimized conditions (e.g., low-temperature diazotization) to prevent byproducts .
Biological Activity
The compound 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is a derivative of pyrazole that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of hydrazine derivatives with aromatic compounds. A common synthetic route involves:
- Formation of the Pyrazole Ring : The initial step often includes the condensation of 3,5-dimethyl-1H-pyrazole with suitable diazotization agents.
- Azo Coupling : The resulting pyrazole is then coupled with benzoic acid derivatives to form the target azo compound.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 3,5-dimethylpyrazole have been evaluated for their effectiveness against various bacterial strains. The synthesized compounds showed moderate to high activity when compared to standard antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | Moderate | |
| Ciprofloxacin | High | |
| Other synthesized pyrazoles | Variable |
Antitumor Activity
Pyrazole derivatives have also shown promise in antitumor applications. They are known to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The structure of this compound may contribute to its ability to interact with these targets due to the presence of both the pyrazole and benzoic acid moieties.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives can often be correlated with their structural features. Key factors influencing the activity include:
- Substituents on the Pyrazole Ring : Methyl groups at positions 3 and 5 enhance lipophilicity and may improve membrane permeability.
- Azo Linkage : The diazenyl group can stabilize the compound and may participate in electron transfer processes relevant for biological interactions.
Study on Antifungal Activity
In a study focusing on antifungal properties, various pyrazole derivatives were tested against phytopathogenic fungi. The results indicated that certain modifications in the pyrazole structure could enhance antifungal efficacy significantly .
Study on Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives by demonstrating their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that compounds like this compound could serve as leads for developing new anti-inflammatory agents .
Q & A
Basic Research Question
- 1H/13C-NMR : Pyrazole protons (δ 2.2–2.5 ppm for methyl groups) and diazenyl protons (δ 7.5–8.5 ppm) confirm regiochemistry .
- FTIR : Stretching vibrations at ~1600 cm⁻¹ (C=N azo) and ~1700 cm⁻¹ (carboxylic acid C=O) .
- UV-Vis : Absorption bands at 350–450 nm arise from π→π* transitions in the azo group; solvatochromic shifts in polar solvents (e.g., DMSO) indicate polarity-dependent electronic effects .
How can computational methods like DFT be utilized to predict the electronic properties and solvatochromic behavior of this azo compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with experimental UV-Vis spectra .
- Solvatochromism : Polarizable continuum models (PCM) simulate solvent effects on excitation energies .
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing/donating groups influencing reactivity .
What are the key safety considerations and handling protocols for this compound in a laboratory setting?
Basic Research Question
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
What strategies can be employed to modify the pyrazole and benzoic acid moieties to enhance biological activity, and how are such derivatives characterized?
Advanced Research Question
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazole ring or halogen substituents to the benzoic acid moiety to improve antifungal activity .
- Characterization : X-ray crystallography validates structural modifications, while biological assays (e.g., MIC tests against Candida spp.) quantify potency .
In crystallographic refinement of this compound, how do programs like SHELXL and OLEX2 address issues such as twinning or disorder?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
